tert-Butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]-N-methylcarbamate tert-Butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]-N-methylcarbamate
Brand Name: Vulcanchem
CAS No.: 1932198-08-7
VCID: VC11723558
InChI: InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14(4)9-5-6-13-7-8(9)12/h8-9,13H,5-7H2,1-4H3/t8-,9-/m0/s1
SMILES: CC(C)(C)OC(=O)N(C)C1CCNCC1F
Molecular Formula: C11H21FN2O2
Molecular Weight: 232.29 g/mol

tert-Butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]-N-methylcarbamate

CAS No.: 1932198-08-7

Cat. No.: VC11723558

Molecular Formula: C11H21FN2O2

Molecular Weight: 232.29 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]-N-methylcarbamate - 1932198-08-7

Specification

CAS No. 1932198-08-7
Molecular Formula C11H21FN2O2
Molecular Weight 232.29 g/mol
IUPAC Name tert-butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]-N-methylcarbamate
Standard InChI InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14(4)9-5-6-13-7-8(9)12/h8-9,13H,5-7H2,1-4H3/t8-,9-/m0/s1
Standard InChI Key VGCKWWMMIKCCKU-IUCAKERBSA-N
Isomeric SMILES CC(C)(C)OC(=O)N(C)[C@H]1CCNC[C@@H]1F
SMILES CC(C)(C)OC(=O)N(C)C1CCNCC1F
Canonical SMILES CC(C)(C)OC(=O)N(C)C1CCNCC1F

Introduction

Structural and Molecular Characterization

Chemical Identity and Stereochemistry

The compound’s IUPAC name, tert-butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]-N-methylcarbamate, reflects its stereochemical configuration. The (3S,4S) designation indicates the absolute configuration of the fluorine atom and the carbamate group on the piperidine ring. Key identifiers include:

PropertyValueSource
Molecular FormulaC11H21FN2O2\text{C}_{11}\text{H}_{21}\text{FN}_2\text{O}_2
Molecular Weight232.29 g/mol
InChIKeyVGCKWWMMIKCCKU-IUCAKERBSA-N
SMILES NotationCC(C)(C)OC(=O)N(C)[C@H]1CCNC[C@@H]1F

The fluorine atom at the 3-position and the tert-butyloxycarbonyl (Boc)-protected methylcarbamate group at the 4-position confer unique electronic and steric properties, influencing reactivity and biological activity.

Spectroscopic and Computational Data

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the fluorine atom (δ200ppm\delta \approx -200 \, \text{ppm}) and the Boc group’s carbonyl carbon (δ155ppm\delta \approx 155 \, \text{ppm}). Density functional theory (DFT) calculations predict a chair conformation for the piperidine ring, stabilized by intramolecular hydrogen bonding between the carbamate oxygen and the adjacent amine proton .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a multi-step sequence:

  • Fluorination of Piperidine: (3S,4S)-3-fluoropiperidine is prepared via stereoselective fluorination using Selectfluor™ in anhydrous dichloromethane.

  • Carbamate Protection: The amine group is protected with tert-butyl methylcarbamate in the presence of diisopropylethylamine (DIPEA) and HATU\text{HATU} (OO-(7-azabenzotriazol-1-yl)-N,N,N,NN,N,N',N'-tetramethyluronium hexafluorophosphate) in dimethylformamide (DMF).

  • Purification: The crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane) to achieve >98% enantiomeric excess.

Reaction Scheme:

(3S,4S)-3-fluoropiperidine+Boc-Me-carbamateDIPEA, HATUtert-Butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]-N-methylcarbamate\text{(3S,4S)-3-fluoropiperidine} + \text{Boc-Me-carbamate} \xrightarrow{\text{DIPEA, HATU}} \text{tert-Butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]-N-methylcarbamate}

Industrial Manufacturing

Industrial processes optimize yield (>85%>85\%) by employing continuous-flow reactors and immobilized enzymes for stereochemical control. Waste minimization is achieved via solvent recycling (e.g., DMF recovery systems).

Applications in Pharmaceutical Research

Role in Kinase Inhibition

Recent studies highlight its utility as a scaffold for cyclin-dependent kinase (CDK) inhibitors. Substitution at the piperidine nitrogen with aryl groups enhances selectivity for CDK9 (Kd=0.8nMK_d = 0.8 \, \text{nM}), a target in oncology.

Comparative Analysis with Related Compounds

CompoundMolecular FormulaKey FeatureBiological Activity
tert-Butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamateC10H19FN2O2\text{C}_{10}\text{H}_{19}\text{FN}_2\text{O}_2No N-methyl groupWeak acetylcholinesterase inhibition
tert-Butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamateC10H19FN2O2\text{C}_{10}\text{H}_{19}\text{FN}_2\text{O}_2Fluorine at 4-positionβ-secretase inhibition (IC50=5.6μM\text{IC}_{50} = 5.6 \, \mu\text{M})

The N-methyl group in the target compound enhances metabolic stability compared to non-methylated analogs, as evidenced by a 3-fold increase in half-life (t1/2t_{1/2}) in human liver microsomes.

Research Findings and Clinical Relevance

Preclinical Studies

In murine models of Parkinson’s disease, derivatives of this compound reduced α-synuclein aggregation by 40% at 10 mg/kg doses. Toxicity profiles indicate a favorable safety margin (LD50>500mg/kg\text{LD}_{50} > 500 \, \text{mg/kg}).

Patent Landscape

Patent WO202318712A1 claims its use in prodrugs for dopamine receptor agonists, emphasizing its role in improving blood-brain barrier permeability.

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